![molecular formula C16H16N2O5S B2611737 N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide CAS No. 1396886-39-7](/img/structure/B2611737.png)
N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide
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Overview
Description
N’-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide is a complex organic compound that features a benzodioxole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the thiophene ring: This step involves the coupling of thiophene derivatives with appropriate intermediates.
Formation of the ethanediamide linkage: This is typically done through amide bond formation reactions, using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile
- 2-Oxiranecarboxylic acid, 3-(1,3-benzodioxol-5-yl)-, ethyl ester
Uniqueness
N’-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide is unique due to its combination of a benzodioxole ring and a thiophene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-11(14-2-1-7-24-14)5-6-17-15(20)16(21)18-10-3-4-12-13(8-10)23-9-22-12/h1-4,7-8,11,19H,5-6,9H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFABSRNMMQELQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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